molecular formula C11H12N2 B1295123 5,6-Dimethylquinolin-8-amine CAS No. 68527-69-5

5,6-Dimethylquinolin-8-amine

Cat. No. B1295123
CAS RN: 68527-69-5
M. Wt: 172.23 g/mol
InChI Key: PCFUCAPVUDEZAR-UHFFFAOYSA-N
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Description

5,6-Dimethylquinolin-8-amine is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with methyl groups at the 5 and 6 positions and an amine group at the 8 position. This structure is a key intermediate in the synthesis of various quinoline derivatives, which are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 5,6-dimethylquinolin-8-amine, has been explored through various methods. One approach involves Rh-catalyzed, chelation-induced, C-H functionalization of 8-amidoquinolines, which allows for the regioselective addition of in situ generated imines to C(sp2)-H bonds, yielding branched amines with good to excellent yields under mild conditions . Another method includes the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, using 4-haloquinoline intermediates to introduce various substituents late in the synthetic sequence .

Molecular Structure Analysis

The molecular structure of intermediates related to 5,6-dimethylquinolin-8-amine has been confirmed by techniques such as X-ray crystallography. This structural confirmation is crucial for understanding the reactivity and properties of the synthesized compounds .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline involves a sequence of reactions including the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid-catalyzed debromination . Additionally, the synthesis of 8-amino-5,6-quinolinediones can be achieved through copper(II)-catalyzed oxidation or oxidative demethylation with cerium(IV) ammonium nitrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethylquinolin-8-amine derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, which is demonstrated by the diverse range of synthesized quinoline derivatives with different functional groups . The reactivity of these compounds in chemical reactions, such as those catalyzed by transition metals, is also a key aspect of their chemical properties .

Scientific Research Applications

Fluorescence Probe Development

A new amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), was synthesized for the spectrofluorimetric determination of aliphatic amines. This probe reacts selectively with primary and secondary aliphatic amines to yield strong fluorescence, enabling the rapid, simple, and sensitive detection of these amines in environmental samples such as tap and lake water (Cao et al., 2003).

Anticancer Agent Development

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 5,6-dimethylquinolin-8-amine, was identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound exhibits excellent blood-brain barrier penetration and high efficacy in various cancer models, highlighting its potential as a clinical candidate for cancer treatment (Sirisoma et al., 2009).

Synthesis of Sterically Hindered Phenols

Sterically hindered phenols based on heteroaromatic scaffolds, such as 7-amino-2,4-dimethylquinoline, were synthesized. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology (Gibadullina et al., 2017).

Metabolite Profiling and Quantitation

The derivatization of primary and secondary amines with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate allows for the comprehensive profiling and quantitation of these compounds in biological samples using liquid chromatography-electrospray ionization-mass spectrometry. This methodology facilitates the identification and quantification of a wide range of amine-containing metabolites, including amino acids, biogenic amines, and neurotransmitters (Boughton et al., 2011).

Rh-Catalyzed C-H Bond Functionalization

The Rh-catalyzed C-H bond functionalization of 8-amidoquinolines, including those with structures similar to 5,6-dimethylquinolin-8-amine, demonstrates the feasibility of accessing quinoline-branched amines and dimers. This process features broad substrate scope, good functional group compatibility, and is suitable for gram-scale synthesis, underscoring its utility in organic synthesis (Reddy et al., 2016).

properties

IUPAC Name

5,6-dimethylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFUCAPVUDEZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071612
Record name 8-Quinolinamine, 5,6-dimethyl-
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylquinolin-8-amine

CAS RN

68527-69-5
Record name 5,6-Dimethyl-8-quinolinamine
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Record name 5,6-Dimethyl-8-aminoquinoline
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Record name 8-Quinolinamine, 5,6-dimethyl-
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Record name 8-Quinolinamine, 5,6-dimethyl-
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Record name 5,6-dimethylquinolin-8-amine
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Record name 5,6-DIMETHYL-8-AMINOQUINOLINE
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Synthesis routes and methods

Procedure details

In a similar fashion using route 6 general procedure 14, 5,6-dimethyl-8-nitroquinoline (Intermediate 43) (200 mg, 0.9 mmol), Raney nickel (40 mg, 20 wt), hydrazine hydrate (200 μl, 3.9 mmol) and MeOH (5 ml) gave the title compound (120 mg, 77%) which was used in the next step without purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Aichhorn, M Himmelsbach… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Pyrazino compounds such as quinoxalines are 1,4-diazines with widespread occurrence in nature. Quinolin-8-amines are isomerically related and valuable scaffolds in organic …
Number of citations: 29 pubs.rsc.org
S Aichhorn - 2016 - epub.jku.at
The long history of trying to understand and to cure cancer is a complicated and tragic one. It has always been a struggle that the more detailed the behavior of tumors could be figured …
Number of citations: 2 epub.jku.at

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